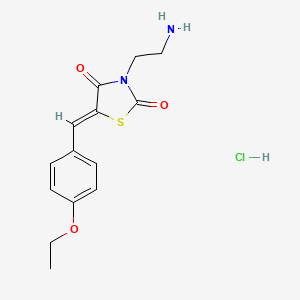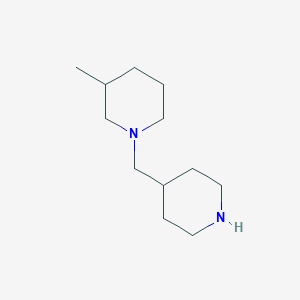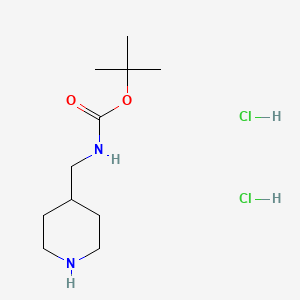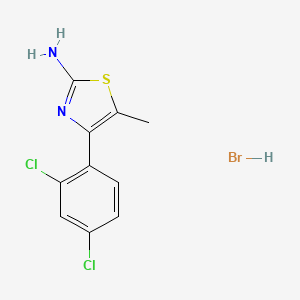
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is a chemical compound with the molecular formula C2H4Na2O8S2·H2OThis compound is characterized by its white crystalline solid appearance and high solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate is typically synthesized through the reaction of glyoxal with sodium bisulfite. The reaction involves the addition of sodium bisulfite to glyoxal in an aqueous solution, resulting in the formation of the disodium salt of 1,2-dihydroxy-1,2-ethanedisulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of sodium bisulfite to glyoxal under specific temperature and pH conditions to ensure optimal yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 1,2-ethanedisulfonate.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include disodium 1,2-ethanedisulfonate and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme reactions.
Mécanisme D'action
The mechanism of action of disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that influence various biochemical processes. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 1,2-ethanedisulfonate: This compound is similar in structure but lacks the hydroxyl groups present in disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate.
Sodium 1,2-ethanedisulfonate: Another related compound, differing in its sodium content and hydration state.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both hydroxyl and sulfonate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
6057-38-1 |
|---|---|
Formule moléculaire |
C2H8NaO9S2 |
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
disodium;1,2-dihydroxyethane-1,2-disulfonate;hydrate |
InChI |
InChI=1S/C2H6O8S2.Na.H2O/c3-1(11(5,6)7)2(4)12(8,9)10;;/h1-4H,(H,5,6,7)(H,8,9,10);;1H2 |
Clé InChI |
VCAJIHFNJRQKRQ-UHFFFAOYSA-N |
SMILES |
C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].O.[Na+].[Na+] |
SMILES canonique |
C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.O.[Na] |
Key on ui other cas no. |
332360-05-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B1644360.png)

![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)







![5-[(2-Bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1644403.png)


![6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B1644421.png)
